1,2,3,6,7,8-Hexahydropyrene
Overview
Description
1,2,3,6,7,8-Hexahydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₆ It is a hydrogenated derivative of pyrene, characterized by the addition of six hydrogen atoms to the pyrene structure
Mechanism of Action
Target of Action
1,2,3,6,7,8-Hexahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon The primary targets of this compound are not well-defined in the literature
Mode of Action
It is known that the unsaturated rings of this compound lie essentially in a plane . This planar structure may allow it to interact with other planar molecules or structures within cells, such as DNA or certain proteins. The saturated rings are substantially non-planar, which may influence its interactions .
Pharmacokinetics
It has a molecular weight of 208.2982 , and its phase change data suggest it has a relatively high sublimation enthalpy . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemicals or by physical conditions such as temperature and pressure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,6,7,8-Hexahydropyrene can be synthesized through the hydrogenation of pyrene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions include temperatures ranging from 100°C to 200°C and pressures of 10-50 atmospheres .
Industrial Production Methods: The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,6,7,8-Hexahydropyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Further hydrogenation can lead to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with catalysts like Pd/C.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Hydroxypyrene, pyrenequinone.
Reduction: More saturated hydrocarbons like decahydropyrene.
Substitution: Halogenated pyrenes, nitropyrenes.
Scientific Research Applications
1,2,3,6,7,8-Hexahydropyrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Comparison with Similar Compounds
- 4,5,9,10-Tetrahydropyrene
- 1,2,3,9,10,11-Hexahydropyrene
- Tetralin
- 9,10-Dihydrophenanthrene
Comparison: 1,2,3,6,7,8-Hexahydropyrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Compared to 4,5,9,10-Tetrahydropyrene, it has more hydrogen atoms, leading to different reactivity and stability. Its structure also differs from 1,2,3,9,10,11-Hexahydropyrene, which has hydrogen atoms added at different positions, resulting in varied chemical behavior .
Biological Activity
Overview
1,2,3,6,7,8-Hexahydropyrene (HHP) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula . It is a hydrogenated derivative of pyrene, characterized by the addition of six hydrogen atoms to the pyrene structure. This modification imparts distinct chemical and physical properties that influence its biological activity. HHP is primarily studied for its interactions with biological macromolecules and potential effects on cellular processes.
Target of Action
HHP interacts with various biomolecules, including enzymes and proteins. Its unsaturated rings lie essentially in a plane, facilitating interactions with other compounds and biological targets.
Mode of Action
The compound's biological effects are mediated through several mechanisms:
- Enzyme Interaction : HHP has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the activation of various biochemical pathways.
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly those involved in oxidative stress responses.
- Metabolic Effects : HHP alters the activity of metabolic enzymes, leading to changes in the levels of various metabolites within cells.
Pharmacokinetics
HHP exhibits unique pharmacokinetic properties due to its structure:
- Absorption : The compound is lipophilic, allowing it to easily penetrate cellular membranes.
- Metabolism : In laboratory studies, HHP undergoes metabolic transformations that can lead to various hydroxylated and oxidized derivatives. For instance, it can be oxidized to form hydroxypyrene or pyrenequinone under specific conditions .
- Excretion : The metabolites are primarily excreted through bile rather than urine .
Anticancer Properties
Research has indicated that HHP and its derivatives may possess anticancer properties. Studies have shown that certain hydrogenated PAHs can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Antimicrobial Activity
The potential antimicrobial activity of HHP has also been explored. Derivatives of HHP have demonstrated inhibitory effects against various bacterial strains in vitro. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
- Cell Line Studies : In vitro studies using human liver carcinoma cells (HepG2) showed that exposure to HHP resulted in significant alterations in gene expression related to oxidative stress response pathways. Specifically, genes involved in antioxidant defense mechanisms were upregulated following treatment with HHP.
- Animal Models : In a rodent model, administration of HHP led to observable changes in liver enzyme activity indicative of altered metabolic processing. The study highlighted the compound's potential as a modulator of hepatic function and its implications for drug metabolism .
Comparative Analysis
To better understand the biological activity of HHP, it is useful to compare it with similar compounds:
Compound | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | Anticancer and antimicrobial properties | |
4-Nitro-1,2,3,6,7,8-Hexahydropyrene | Interacts with cytochrome P450 enzymes | |
9-Methylanthracene | Exhibits lower reactivity compared to HHP | |
4-Fluoro-1,2,3,6,7,8-Hexahydropyrene | Altered reactivity due to fluorine substitution |
Properties
IUPAC Name |
1,2,3,6,7,8-hexahydropyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAIEZXRGAOPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169541 | |
Record name | 1,2,3,6,7,8-Hexahydropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Aldrich MSDS] | |
Record name | 1,2,3,6,7,8-Hexahydropyrene | |
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CAS No. |
1732-13-4 | |
Record name | 1,2,3,6,7,8-Hexahydropyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1732-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,6,7,8-Hexahydropyrene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1732-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60599 | |
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Record name | 1,2,3,6,7,8-Hexahydropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,7,8-hexahydropyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,6,7,8-HEXAHYDROPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8B2RZG0YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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